Diethyl(hexyl)oxo-lambda~5~-phosphane
Description
Diethyl(hexyl)oxo-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵ configuration) bonded to an oxo group (O), a hexyl chain (C₆H₁₃), and two ethyl groups (C₂H₅). Its molecular formula is C₁₀H₂₃O₂P, and it belongs to the broader class of phosphoranes, which exhibit unique reactivity due to their hypervalent phosphorus structure. The compound’s stability and electronic properties are influenced by the electron-withdrawing oxo group and the steric effects of the alkyl substituents.
Properties
CAS No. |
28520-48-1 |
|---|---|
Molecular Formula |
C10H23OP |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-diethylphosphorylhexane |
InChI |
InChI=1S/C10H23OP/c1-4-7-8-9-10-12(11,5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
YBJLCBLILFFHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis, material science, and pharmaceuticals .
Scientific Research Applications
Diethyl(hexyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of diethyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, influencing catalytic activity and biochemical pathways. Its unique structure allows it to modulate various molecular processes, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Table 1: Key Structural Features of Diethyl(hexyl)oxo-λ⁵-phosphane and Analogs
Key Observations :
- Oxidation State : Diethyl(hexyl)oxo-λ⁵-phosphane’s pentavalent phosphorus contrasts with trivalent phosphorus in diethyl phosphite, leading to differences in reactivity (e.g., nucleophilicity vs. electrophilicity).
- However, this bulk may enhance stability in biological systems .
- Thio vs. Oxo : Replacing the oxo group with sulfur (as in diethyl phosphorochlorothioate) increases electrophilicity, making the compound more reactive toward nucleophiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Diethyl(hexyl)oxo-λ⁵-phosphane | Diethyl phosphite | Diethyl phosphorochlorothioate |
|---|---|---|---|
| Solubility in water | Low (predicted) | High | Moderate |
| Thermal stability | High (due to bulky substituents) | Low | Moderate |
| Hydrolytic stability | Moderate | Low | Low (reacts with H₂O) |
Notes:
- The hexyl group in Diethyl(hexyl)oxo-λ⁵-phosphane likely enhances lipophilicity, making it more suitable for non-polar solvents or lipid-rich biological environments .
- Diethyl phosphite’s instability in water limits its applications compared to more robust λ⁵-phosphanes .
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